N-[1,3-Bis(1H-1,2,3-benzotriazol-1-yl)propyl]benzamide
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Overview
Description
N-[1,3-Bis(1H-1,2,3-benzotriazol-1-yl)propyl]benzamide is a compound that features a benzamide core linked to a propyl chain, which is further substituted with two benzotriazole groups. Benzotriazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,3-Bis(1H-1,2,3-benzotriazol-1-yl)propyl]benzamide typically involves the reaction of benzotriazole with a suitable propylamine derivative, followed by acylation with benzoyl chloride. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for benzotriazole derivatives generally involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors has also been explored to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[1,3-Bis(1H-1,2,3-benzotriazol-1-yl)propyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The benzotriazole moiety can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can target the benzamide or benzotriazole groups.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzotriazole groups can yield benzotriazole oxides, while nucleophilic substitution can introduce various functional groups onto the benzotriazole rings .
Scientific Research Applications
N-[1,3-Bis(1H-1,2,3-benzotriazol-1-yl)propyl]benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[1,3-Bis(1H-1,2,3-benzotriazol-1-yl)propyl]benzamide involves its interaction with molecular targets through non-covalent interactions, such as hydrogen bonding and π–π stacking. These interactions enable the compound to bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[1,3-Bis(1H-1,2,3-benzotriazol-1-yl)propyl]benzamide include other benzotriazole derivatives, such as:
- 2-(1H-Benzotriazol-1-yl)acetonitrile
- N,N’-Bis[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkyldicarboxamides .
Uniqueness
Its ability to undergo multiple types of chemical reactions and its diverse biological activities further highlight its uniqueness .
Properties
IUPAC Name |
N-[1,3-bis(benzotriazol-1-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7O/c30-22(16-8-2-1-3-9-16)23-21(29-20-13-7-5-11-18(20)25-27-29)14-15-28-19-12-6-4-10-17(19)24-26-28/h1-13,21H,14-15H2,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIICZQVDNBCGSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCN2C3=CC=CC=C3N=N2)N4C5=CC=CC=C5N=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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